molecular formula C38H43N5O3 B1668090 Butazidamine CAS No. 37598-92-8

Butazidamine

Cat. No. B1668090
CAS RN: 37598-92-8
M. Wt: 617.8 g/mol
InChI Key: MWXQZBCJCRLIQD-UHFFFAOYSA-N
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Description

Butazidamine is used in therapy of arthritis.

Scientific Research Applications

Phytotoxicity in Native Wildflower Species

Fluazifop-P-butyl, a graminicide used for controlling grass weeds, has been studied for its phytotoxic effects on native UK wildflower species. This research found that while it did reduce seedling emergence and increased phytotoxicity, these effects were temporary and mostly occurred at double application rates. This has implications for biodiversity management in amenity areas (Blake et al., 2012).

Effects on Soil Ecosystems

Research on the herbicides diuron and fluazifop-p-butyl showed significant effects on earthworm Eisenia andrei, including avoidance behavior and impacts on different levels of biological organization. This study highlights the importance of assessing herbicide effects comprehensively (Lackmann et al., 2018).

Triazine Herbicides in Oilseeds

A study on the extraction of triazine herbicides from oilseeds using a novel method combining matrix solid-phase dispersion and magnetic ionic liquid dispersive liquid-liquid microextraction showed effectiveness and potential for practical applications in treating fatty solid samples like oilseeds (Wang et al., 2015).

Impact on Human Cells

Butachlor, a herbicide similar in function to butazidamine, has been investigated for its effects on human peripheral blood mononuclear cells. The study revealed butachlor's potential for DNA interaction, mitochondrial membrane damage, and inducing necrosis, indicating its risk to humans (Dwivedi et al., 2012).

Herbicide Resistance in Lolium rigidum

A study demonstrated how reduced rates of the herbicide diclofop-methyl rapidly selected for resistance in a susceptible biotype of Lolium rigidum, a grass species. This research has significant implications for the management of herbicide resistance (Neve & Powles, 2005).

Impact on Soil Bacterial Communities

The use of fluazifop-P-butyl was shown to significantly affect the richness and structure of soil bacterial communities. This highlights the ecological risks of extensively using this herbicide in agricultural systems (Trabelsi H. Darine et al., 2015).

properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;4-butyl-5-hydroxy-1,2-diphenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.C19H20N2O2/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h3-7,9-12H,8,13-15H2,1-2H3;4-13,22H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXQZBCJCRLIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O.CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191033
Record name Butazidamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butazidamine

CAS RN

37598-92-8
Record name Butazidamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037598928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butazidamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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